molecular formula C9H14N4O5 B7803123 N4-Aminocytidine

N4-Aminocytidine

Cat. No.: B7803123
M. Wt: 258.23 g/mol
InChI Key: RSSRMDMJEZIUJX-UHFFFAOYSA-N
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Description

N4-Aminocytidine is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a dihydroxy oxolan ring and a hydrazino pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Aminocytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable dihydroxy precursor under acidic or basic conditions.

    Introduction of the hydrazino group: This is achieved by reacting the intermediate with hydrazine or a hydrazine derivative under controlled conditions.

    Formation of the pyrimidinone ring: This step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-Aminocytidine undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

N4-Aminocytidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Aminocytidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-amino-3-hydropyrimidin-2-one
  • 3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3-hydropyrimidin-2-one

Uniqueness

N4-Aminocytidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSRMDMJEZIUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57294-74-3
Record name N4-Aminocytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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